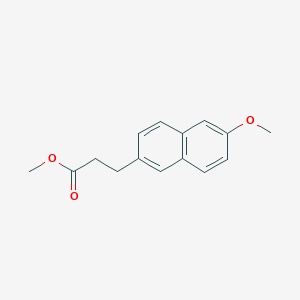

Methyl 3-(6-methoxynaphthalen-2-yl)propanoate

CAS No.:

Cat. No.: VC17955145

Molecular Formula: C15H16O3

Molecular Weight: 244.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16O3 |

|---|---|

| Molecular Weight | 244.28 g/mol |

| IUPAC Name | methyl 3-(6-methoxynaphthalen-2-yl)propanoate |

| Standard InChI | InChI=1S/C15H16O3/c1-17-14-7-6-12-9-11(3-5-13(12)10-14)4-8-15(16)18-2/h3,5-7,9-10H,4,8H2,1-2H3 |

| Standard InChI Key | NKQBXBCUVHDTNK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

The compound features a naphthalene ring system substituted at the 6-position with a methoxy group () and at the 2-position with a propanoate ester (). This arrangement is critical for its bioactivity, as the methoxy group enhances lipid solubility and membrane permeability, while the ester moiety modulates metabolic stability.

Spectroscopic Identification

Infrared (IR) spectroscopy reveals key functional groups:

-

C=O stretch at 1672 cm (ester carbonyl).

-

O–CH symmetric stretch at 1157 cm.

Proton nuclear magnetic resonance (-NMR) data (400 MHz, DMSO-d) further corroborate the structure:

-

Methoxy protons at ppm (singlet, 3H).

-

Methyl group of the propanoate side chain at ppm (doublet, 3H).

Synthesis and Reaction Pathways

Esterification of Naproxen

The compound is synthesized via acid-catalyzed esterification of 2-(6-methoxynaphthalen-2-yl)propanoic acid (naproxen) with methanol:

Conditions: Reflux for 12 hours, yielding 85% product after neutralization and ethyl acetate extraction .

Derivatization into Functional Polymers

The ester serves as a precursor for hydrazide and polymer derivatives:

-

Hydrazide Formation: Reaction with hydrazine hydrate yields 2-(6-methoxynaphthalen-2-yl)propanehydrazide, confirmed by IR ( stretch at 3740 cm) .

-

Schiff Base Synthesis: Condensation with 2-hydroxybenzaldehyde produces , characterized by a stretch at 1612 cm .

-

Polymerization: Reacting the Schiff base with bisphenol and paraformaldehyde generates chelating resins, utilized for heavy metal ion sequestration .

Pharmacological Activity and Mechanism

As a naproxen analog, the compound inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. While the ester itself may lack direct anti-inflammatory activity, it serves as a prodrug, undergoing hydrolysis in vivo to release naproxen. Comparative studies suggest ester derivatives enhance bioavailability by improving gastrointestinal absorption.

Applications in Materials Science

Metal Ion Chelation

The polymer resin derived from methyl 3-(6-methoxynaphthalen-2-yl)propanoate demonstrates significant affinity for heavy metals, with capacity dependent on pH and contact time (Table 1) .

Table 1: Metal Ion Adsorption Capacity of Polymer Resin (mg/g resin)

| Metal Ion | pH | 0.5 hr | 1 hr | 3 hr | 6 hr | 24 hr |

|---|---|---|---|---|---|---|

| Pb | 2.5 | 6.3 | 7.1 | 7.9 | 9.1 | 12.1 |

| Cu | 4.2 | 1.5 | 1.8 | 2.2 | 4.6 | 6.0 |

| Ni | 3.5 | 0.6 | 1.2 | 2.5 | 3.7 | 6.2 |

| Co | 2.0 | 1.3 | 1.4 | 2.0 | 2.6 | 4.8 |

Stability Profile

The compound remains stable under standard laboratory conditions (25°C, inert atmosphere) but degrades under acidic/basic conditions or UV exposure. Hydrolysis studies indicate a half-life of >6 months at pH 7.4.

Analytical and Industrial Relevance

Quality Control Metrics

Industrial Scale-Up Challenges

Esterification efficiency drops below 70% at >10 kg batches due to incomplete methanol removal. Proposed solutions include molecular sieve-assisted dehydration or switching to tert-butyl esters for easier purification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume